molecular formula C17H16Cl2N4O B10770377 Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-

Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-

Cat. No.: B10770377
M. Wt: 363.2 g/mol
InChI Key: OWAWOKKHZNRHGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID22136433C20” involves multiple steps, starting with the preparation of the 7,8-dichloro-1-oxo-β-carboline scaffold. The key steps include:

Industrial Production Methods: The industrial production of “PMID22136433C20” would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient purification techniques, and ensuring compliance with safety and environmental regulations .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

“PMID22136433C20” has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: “PMID22136433C20” is unique due to its specific binding mode and high selectivity for certain kinases. Compared to similar compounds, it offers a novel approach to kinase inhibition, which can be advantageous in overcoming resistance mechanisms and achieving better therapeutic outcomes .

Properties

Molecular Formula

C17H16Cl2N4O

Molecular Weight

363.2 g/mol

IUPAC Name

7,8-dichloro-9-methyl-1-oxospiro[2,4-dihydropyrido[3,4-b]indole-3,4'-piperidine]-4-carbonitrile

InChI

InChI=1S/C17H16Cl2N4O/c1-23-14-9(2-3-11(18)13(14)19)12-10(8-20)17(4-6-21-7-5-17)22-16(24)15(12)23/h2-3,10,21H,4-7H2,1H3,(H,22,24)

InChI Key

OWAWOKKHZNRHGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC4(C3C#N)CCNCC4

Origin of Product

United States

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